molecular formula C17H28N2O5 B1679611 Perindoprilat CAS No. 95153-31-4

Perindoprilat

Cat. No.: B1679611
CAS No.: 95153-31-4
M. Wt: 340.4 g/mol
InChI Key: ODAIHABQVKJNIY-PEDHHIEDSA-N
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Scientific Research Applications

Perindoprilat has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Perindopril, the prodrug, is rapidly metabolized in the liver to this compound following oral administration . The pharmacokinetics of this compound are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite this compound is cleared by the kidneys . Ageing is associated with increased serum this compound concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, this compound has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to this compound . Additionally, renal function can impact the clearance of this compound . Therefore, conditions affecting the liver or kidneys could potentially influence the action of this compound.

Safety and Hazards

Perindopril, the prodrug of Perindoprilat, has been shown to be effective as monotherapy in more than 96% of study patients, achieving a significant reduction in both systolic and diastolic blood pressure . Adverse events were mild and rare .

Future Directions

Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. This compound interacts with ACE by binding to its active site, preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II . Additionally, this compound enhances the levels of bradykinin, a vasodilator, by inhibiting its degradation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, leading to improved blood flow and reduced blood pressure. Furthermore, this compound influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS), and modulates gene expression related to vascular tone and inflammation . This compound also affects cellular metabolism by altering the balance of electrolytes and fluid within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the bloodstream. As a result, the vasoconstrictive effects of angiotensin II are diminished, leading to vasodilation and reduced blood pressure . Additionally, this compound’s inhibition of ACE increases the levels of bradykinin, which further contributes to vasodilation and improved blood flow .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various storage conditions, including room temperature, refrigeration, and freezing . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving vascular function over extended periods. Degradation of this compound can occur under extreme conditions, such as prolonged exposure to high temperatures .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypotension, electrolyte imbalances, and renal dysfunction . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It interacts with ACE, inhibiting the conversion of angiotensin I to angiotensin II and reducing the levels of angiotensin II in the bloodstream . Additionally, this compound affects the metabolism of bradykinin by inhibiting its degradation, leading to increased levels of this vasodilator . These interactions play a crucial role in regulating blood pressure and vascular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target tissues . The localization and accumulation of this compound within tissues are influenced by its binding affinity to ACE and other cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with ACE and other target proteins . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles or regions within the cell, affecting its efficacy and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perindoprilat is synthesized from perindopril through hydrolysis. Perindopril itself is synthesized via a multi-step process involving the condensation of an indoline derivative with an amino acid derivative, followed by esterification and subsequent hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of perindopril, followed by its hydrolysis under controlled conditions. The process typically includes steps such as esterification, hydrolysis, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of interest is this compound itself, which is obtained through the hydrolysis of perindopril. Other minor products may include various intermediates and by-products formed during the synthesis and hydrolysis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindoprilat is unique due to its high tissue affinity and long duration of action. It has been shown to be effective in reducing cardiovascular events in patients with stable coronary artery disease, making it a valuable therapeutic agent in managing cardiovascular conditions .

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIHABQVKJNIY-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869249
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95153-31-4
Record name Perindoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95153-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindoprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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